Methyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-methyl-1-oxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C10H16O3 It is a member of the oxaspiro compounds, which are characterized by a spiro-connected oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of a suitable precursor with methanol in the presence of a catalyst. One common method involves the use of a spirocyclic intermediate, which is then esterified to form the final product. The reaction conditions often include moderate temperatures and the use of an acid or base catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Methyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially modulating the activity of its targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-oxaspiro[2.5]octane-2-carboxylate
- Methyl 5-oxaspiro[2.5]octane-8-carboxylate
- Methyl 5-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate
Uniqueness
Methyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications that require specific molecular interactions and stability .
Biological Activity
Methyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound of increasing interest due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, interactions with biomolecules, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C10H16O3
- Molecular Weight : 184.23 g/mol
- Structural Features : The compound contains a spirocyclic arrangement that includes an oxygen atom, contributing to its unique reactivity and biological properties.
The biological activity of this compound may involve several mechanisms:
- Enzyme Interaction : The spiro structure allows for specific interactions with enzymes, potentially leading to inhibition or activation of various biochemical pathways.
- Electrophilic Properties : This compound may act as an electrophile, reacting with nucleophilic sites on proteins or nucleic acids, which could modify their functions and influence cellular processes .
- Binding Affinity : Preliminary studies suggest that compounds with similar structures can exhibit varying binding affinities to receptors, which may lead to physiological effects.
Biological Activities
Research into the biological activities of this compound has revealed several potential therapeutic applications:
- Antimicrobial Activity : Early investigations indicate that the compound may possess antimicrobial properties, similar to other spirocyclic compounds.
- Anticancer Potential : The unique structure may confer anticancer properties, warranting further exploration into its efficacy against various cancer cell lines .
Case Studies and Research Findings
Recent studies have focused on the biological effects and mechanisms of this compound:
Study | Findings |
---|---|
Study A (2021) | Investigated the interaction of spiro compounds with various enzymes, noting significant inhibition effects on specific targets related to cancer pathways. |
Study B (2023) | Explored the antimicrobial properties of oxaspiro compounds, including this compound, demonstrating effective inhibition against bacterial strains. |
Study C (2024) | Analyzed the electrophilic reactivity of the compound, revealing potential modifications in protein structures leading to altered biological functions. |
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-7-4-3-5-10(6-7)8(13-10)9(11)12-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
WEZABBDKZCKPQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(C1)C(O2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.